An In-depth Technical Guide to 3,5-Dichloro-2,6-difluoropyridine
An In-depth Technical Guide to 3,5-Dichloro-2,6-difluoropyridine
CAS Number: 698-51-1
This technical guide provides a comprehensive overview of 3,5-dichloro-2,6-difluoropyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, safety information, a representative synthesis protocol, and its applications in medicinal chemistry.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3,5-Dichloro-2,6-difluoropyridine and Related Compounds
| Property | 3,5-Dichloro-2,6-difluoropyridine | 4-Amino-3,5-dichloro-2,6-difluoropyridine | 3,5-Dichloro-2,4,6-trifluoropyridine |
| CAS Number | 698-51-1[1][2] | 2840-00-8 | 1737-93-5 |
| Molecular Formula | C₅HCl₂F₂N[1] | C₅H₂Cl₂F₂N₂ | C₅Cl₂F₃N |
| Molecular Weight | 183.97 g/mol [1][2] | 198.99 g/mol | 201.96 g/mol |
| Appearance | Liquid (predicted) | White to off-white solid | Colorless liquid or white solid |
| Melting Point | Not available | 112-114 °C | 23-24 °C |
| Boiling Point | Not available | 112-113 °C | 160 °C |
| Density | Not available | 1.697 g/cm³ (predicted) | 1.622 g/mL at 25 °C |
| Vapor Pressure | 0.501 mmHg at 25°C (predicted)[1] | 0.0035 mmHg at 25°C | Not available |
| LogP | 2.81 (predicted)[1] | Not available | Not available |
| Solubility | Not available | Slightly soluble in Chloroform and Methanol; Soluble in Acetone and DMSO | Insoluble in water |
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a chemical fume hood.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Hazard Classification of a Related Compound (4-Amino-3,5-dichloro-2,6-difluoropyridine):
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Acute toxicity - Oral: Category 4
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Acute toxicity - Dermal: Category 4
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Chronic aquatic toxicity: Category 2
Thermal decomposition of related halogenated pyridines can release toxic and corrosive gases such as hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and phosgene.[3]
Experimental Protocols: Synthesis
3,5-Dichloro-2,6-difluoropyridine is a valuable synthetic intermediate. While a specific, detailed protocol for its synthesis is not widely published, a common route involves the fluorination of a polychlorinated pyridine precursor. The following is a representative synthetic workflow based on established chemical principles for the synthesis of related fluorinated pyridines.
A plausible synthetic route to 3,5-dichloro-2,6-difluoropyridine starts from the more readily available pentachloropyridine. The synthesis involves a halogen exchange reaction to introduce fluorine atoms, followed by further transformations. A key intermediate in this process is 3,5-dichloro-2,4,6-trifluoropyridine.
Representative Synthesis of a Precursor: 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine
This protocol is adapted from patent literature describing the synthesis of fluorinated pyridine derivatives.[4]
Materials:
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Pentachloropyridine (PCPy)
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Potassium fluoride (KF), anhydrous
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Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or a mixture of an aprotic amide and an aromatic hydrocarbon)[4]
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Reaction vessel equipped with a mechanical stirrer, condenser, and temperature control.
Procedure:
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To a reaction vessel, add pentachloropyridine and the chosen aprotic solvent.
-
Add anhydrous potassium fluoride to the mixture. The molar ratio of KF to PCPy is crucial and is typically in the range of 3:1 to 3.9:1 for the synthesis of the trifluorinated product.[4]
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Heat the reaction mixture with vigorous stirring to a temperature between 80°C and the reflux temperature of the solvent.[4]
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Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
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Upon completion, cool the reaction mixture and filter to remove inorganic salts.
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The desired 3,5-dichloro-2,4,6-trifluoropyridine can be isolated from the filtrate by distillation.
Further selective defluorination or other substitution reactions would then be required to obtain 3,5-dichloro-2,6-difluoropyridine.
Applications in Drug Development and Medicinal Chemistry
Halogenated pyridines, such as 3,5-dichloro-2,6-difluoropyridine, are highly sought-after building blocks in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of halogen atoms provides multiple reactive sites for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]
The pyridine core can act as a bioisostere for other aromatic systems, and the attached halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]
While specific drugs containing the 3,5-dichloro-2,6-difluoropyridine moiety are not prominently documented, the broader class of substituted 2,6-difluoropyridines has shown significant potential. For instance, 3-substituted-2,6-difluoropyridines are key intermediates in the synthesis of potent and novel Protein Kinase C theta (PKCθ) inhibitors.[7] PKCθ is a crucial enzyme in T-cell signaling pathways, making it an attractive target for autoimmune diseases and transplant rejection.
The reactivity of the fluorine atoms in 2,6-difluoropyridines allows for tandem nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex 2,3,6-trisubstituted pyridines, which are common scaffolds in drug candidates.[5][7]
References
- 1. Page loading... [guidechem.com]
- 2. 3,5-DICHLORO-2,6-DIFLUOROPYRIDINE | VSNCHEM [vsnchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]
- 7. researchgate.net [researchgate.net]
